molecular formula C21H23FN2O2 B5643122 [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone

Cat. No.: B5643122
M. Wt: 354.4 g/mol
InChI Key: FHHBJQYBLDBXER-QUCCMNQESA-N
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Description

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and a fluorinated phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to form the cyclopropyl-substituted pyrrolidine.

    Attachment of the Fluorinated Phenyl Group: This step can be accomplished through a nucleophilic substitution reaction, where the fluorinated phenyl group is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclopropyl and fluorinated groups in organic synthesis.

Biology

In biology, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-chlorophenyl)methoxy]phenyl]methanone
  • [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-bromophenyl)methoxy]phenyl]methanone
  • [(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-iodophenyl)methoxy]phenyl]methanone

Uniqueness

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone stands out due to the presence of the fluorinated phenyl group, which imparts unique electronic and steric properties. This fluorination can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[4-[(2-fluorophenyl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-19-4-2-1-3-16(19)13-26-17-9-7-15(8-10-17)21(25)24-11-18(14-5-6-14)20(23)12-24/h1-4,7-10,14,18,20H,5-6,11-13,23H2/t18-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHBJQYBLDBXER-QUCCMNQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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